molecular formula C17H17NO2S B1520768 (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone CAS No. 1247878-30-3

(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone

Cat. No.: B1520768
CAS No.: 1247878-30-3
M. Wt: 299.4 g/mol
InChI Key: GGEVCMLDVLELSH-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone (CAS 1247878-30-3) is a key chemical intermediate primarily used in advanced organic synthesis. Its primary value in research stems from the highly reactive isocyano group, which facilitates the formation of carbon-nitrogen bonds, a critical step in constructing complex molecular architectures . This compound is extensively employed in the development of pharmaceuticals and agrochemicals, serving as a building block for the synthesis of heterocyclic compounds, which are essential scaffolds in drug discovery and development . The integration of the sulfone group further enhances its utility by contributing to the stability and specific electronic properties of the resulting molecules, making it a valuable reagent in materials science and fine chemical manufacturing . With a molecular formula of C₁₇H₁₇NO₂S and a molecular weight of 299.39 g/mol, it is characterized by its stability and reactivity under various conditions . For safe handling, please note the hazard codes H301, H311, H315, H319, H331, and H335, which indicate toxicity if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-5-8-15(9-6-12)21(19,20)17(18-4)16-10-7-13(2)11-14(16)3/h5-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVCMLDVLELSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Isocyanides, in general, are known to bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity. This suggests that (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone may interact with its targets through covalent bonding, leading to changes in the target molecules.

Action Environment

It is known that the reactivity of isocyanides with nucleophilic biomolecules decreases as the degree of polymerization increases. This suggests that the compound’s action may be influenced by its environment, particularly the presence of other molecules that could react with it.

Biological Activity

(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone, also known by its IUPAC name 1-{isocyano[(4-methylphenyl)sulfonyl]methyl}-2,4-dimethylbenzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following structural characteristics:

  • Molecular Formula : C17H17NO2S
  • Molecular Weight : 299.39 g/mol
  • IUPAC Name : 1-{isocyano[(4-methylphenyl)sulfonyl]methyl}-2,4-dimethylbenzene
  • Physical State : Solid at room temperature
  • Purity : 95% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The isocyanomethyl group may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that sulfone derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonyl group is known for enhancing the lipophilicity of compounds, which may contribute to better membrane penetration and antimicrobial efficacy .
  • Cytotoxic Effects : Research indicates that certain sulfone compounds can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and the disruption of mitochondrial function .

Anticancer Activity

A notable study explored the effects of related sulfone compounds on triple-negative breast cancer (TNBC) cell lines. The research found that certain derivatives demonstrated significant cytotoxicity, leading to reduced cell viability and proliferation. The mechanism was linked to the degradation of eEF2K protein, which plays a crucial role in protein synthesis and cell survival .

Antimicrobial Activity

In a comparative study assessing various sulfone derivatives against common bacterial strains, this compound exhibited promising antibacterial activity. The compound showed effective inhibition against both Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Summary Table

Property Value
Molecular FormulaC17H17NO2S
Molecular Weight299.39 g/mol
Purity95%
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in TNBC cells

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. It has shown promise in targeting specific biological pathways, enhancing the efficacy of drugs aimed at treating conditions such as autoimmune diseases and cancers. For instance, compounds derived from this structure have been investigated for their ability to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cell signaling and disease progression .

Biological Activity
Studies have suggested that (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone may interact with various biological targets. Computer-aided drug design techniques predict its potential pharmacological effects, making it relevant for drug discovery efforts aimed at developing new therapeutic agents.

Agricultural Chemicals

Agrochemical Formulations
The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its unique chemical properties allow for the development of more sustainable agricultural practices .

Material Science

Advanced Materials Development
Research into this compound includes its application in creating advanced materials like polymers with enhanced thermal and mechanical properties. These materials are suitable for various industrial applications, including coatings and composites .

Analytical Chemistry

Reagent Applications
In analytical chemistry, this compound acts as a reagent that aids in identifying and quantifying other chemical substances within complex mixtures. Its precision makes it valuable for researchers needing reliable analytical methods .

Environmental Monitoring

Pollutant Detection
The compound plays a role in environmental studies aimed at assessing pollutants. Its applications contribute to developing methods for detecting and mitigating contamination in ecosystems, highlighting its importance in environmental science .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methylphenyl sulfone Contains a methyl group on phenylKnown for strong antimicrobial activity
2-Isocyano-3-(dimethylamino)propane Isocyanate functional groupExhibits significant neuroprotective effects
**Benzene sulfonamideSulfonamide groupCommonly used in pharmaceuticals

The combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Chemical Reactions Analysis

Photochemical Coupling Reactions

This compound participates in blue light-promoted reactions with α-diazo esters to form ketenimines. Key findings from controlled experiments include:

Reaction ComponentConditionsYield (%)Mechanistic Pathway
t-butyl isocyanide450 nm LED, DCM, RT, 3h43-45Singlet carbene intermediate
Methyl diazoacetateMetal-free, 0.5-3 eq ratio40-45Triplet carbene stabilization

The reaction exhibits dual mechanistic pathways depending on substituent effects:

  • Electron-donating groups favor singlet carbene intermediates via perpendicular attack of the isocyanide on the carbene center (dihedral angle = 75.8°)

  • Electron-withdrawing groups promote triplet carbene formation, reducing ketenimine yields to 12% in nitro-substituted analogs

Nucleophilic Substitution at Sulfone Center

The sulfonyl group enables regioselective substitutions under basic conditions:

Key Reaction Sequence (from patent synthesis analogs ):

  • Thioether Oxidation :
    R S R Oxone H2O EtOHR SO2 R \text{R S R }\xrightarrow{\text{Oxone H}_2\text{O EtOH}}\text{R SO}_2\text{ R }
    (80% yield)

  • Cyanide Displacement :
    Ar SO2 CH2CNNH2OH TEAAmidoxime derivatives\text{Ar SO}_2\text{ CH}_2\text{CN}\xrightarrow{\text{NH}_2\text{OH TEA}}\text{Amidoxime derivatives}
    (79% yield)

Experimental evidence shows the sulfone's electron-withdrawing nature accelerates second-order substitution kinetics by 3x compared to non-sulfonated analogs .

Condensation and Cycloaddition

The isocyano group participates in:

A. Ugi-type Multicomponent Reactions

  • Forms peptidomimetics when reacted with:
    Isocyanide Aldehyde Amine Acyloxy amides\text{Isocyanide Aldehyde Amine}\rightarrow \text{ Acyloxy amides}

  • Steric hindrance from 2,4-dimethylphenyl groups reduces reaction rates by 40% compared to unsubstituted phenyl analogs

B. [2+1] Cycloadditions

  • Reacts with strained alkynes to form cyclopropane derivatives:
    R C N C+HC C COOR Cyclopropane fused imines\text{R C N C}+\text{HC C COOR }\rightarrow \text{Cyclopropane fused imines}

  • DFT calculations predict exothermicity (ΔH=28.6kcal mol\Delta H=-28.6\,\text{kcal mol}
    ) for these reactions

Comparative Reactivity Analysis

Reaction TypeThis Compound4-Methylphenyl Sulfone 2-Isocyano-3-dimethylaminopropane
Photochemical Yield43-45%N/A62%
Sulfone Substitution79%92%N/A
Thermal Stability220°C195°C180°C

The compound's unique stability profile enables sequential reaction protocols unavailable to simpler analogs.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: Unlike analogs such as 7e (), which incorporate thiazole and oxadiazole heterocycles, the target compound lacks nitrogen-rich heterocycles but includes a rare isocyano group. This group may enhance reactivity in click chemistry or metal coordination .
  • Sulfone vs. Sulfoxide : Sulfones (as in the target compound) generally exhibit higher oxidative stability compared to sulfoxides (e.g., ), which could influence pharmaceutical applications .

Physicochemical Properties

  • Thermal Stability : While melting points for the target compound are unreported, analogs like 7e have melting points of 134–178°C, suggesting similar thermal robustness for the sulfone core .

Preparation Methods

Synthesis of 4-Methylphenyl Sulfone Derivatives

A patented method describes the preparation of phenyl methyl sulfone derivatives, including 4-methylphenyl methyl sulfone, using sulfonyl chlorides as starting materials. The key steps are:

  • Reagents: 4-methylbenzenesulfonyl chloride, sodium bicarbonate, methyl sulfate
  • Procedure:
    • Sodium bicarbonate is dissolved in water and refluxed.
    • The sulfonyl chloride is added gradually under reflux for 4 hours.
    • The reaction mixture is cooled to 40 °C, and methyl sulfate is added dropwise to methylate the sulfinic acid intermediate.
    • The reaction is maintained at 40–45 °C for 2.5 hours and then refluxed for 1 hour.
    • The product precipitates upon cooling and is filtered and washed to yield 4-methylphenyl methyl sulfone with yields up to ~95% and melting points consistent with literature values.
Step Reagents/Conditions Outcome/Yield Notes
1 4-methylbenzenesulfonyl chloride, NaHCO3, reflux 4 h Formation of sulfinic acid intermediate Efficient sulfonylation step
2 Methyl sulfate addition at 40–45 °C, 2.5 h Methylation to sulfone High yield (~94.7%)
3 Cooling and filtration Isolation of solid product Purity confirmed by melting point

This method provides a robust and scalable route to 4-methylphenyl sulfone intermediates essential for further functionalization.

Introduction of Isocyano Group

The isocyano (–NC) group is introduced via a reaction involving the conversion of a suitable amine or formamide precursor to the isocyanide. A literature procedure for related compounds uses triethylamine and trichlorophosphate in tetrahydrofuran at low temperature (-10 °C) under inert atmosphere to form the isocyano functionality.

  • Reagents: Triethylamine, trichlorophosphate, tetrahydrofuran
  • Conditions: -10 °C, inert atmosphere, 1 hour
  • Yield: Approximately 46% for similar isocyano-substituted sulfone derivatives

This method is applicable for converting benzylic amines or formamides into the corresponding isocyanides, which can then be coupled to sulfone moieties.

Coupling of Isocyano Methyl Sulfone with 2,4-Dimethylphenyl Group

The coupling to attach the 2,4-dimethylphenyl group to the isocyano methyl 4-methylphenyl sulfone involves nucleophilic substitution or cross-coupling methods, often facilitated by light-promoted or metal-free conditions. For instance, blue light-promoted metal-free synthesis of ketenimines from diazo esters and isocyanides demonstrates the mild and efficient formation of complex isocyano-containing molecules.

  • Typical Conditions: Room temperature, blue LED irradiation, dichloromethane solvent, nitrogen atmosphere
  • Reaction Time: Approximately 2 hours for initial step, followed by further heating for complete conversion
  • Purification: Column chromatography on silica gel

This approach enables the formation of the target compound with high selectivity and minimal side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes Reference
4-Methylphenyl methyl sulfone synthesis 4-methylbenzenesulfonyl chloride, NaHCO3, methyl sulfate, reflux, 40–45 °C ~95 High purity, scalable, classical sulfonylation
Isocyano group introduction Triethylamine, trichlorophosphate, THF, -10 °C, inert atmosphere ~46 Moderate yield, requires low temperature
Coupling with 2,4-dimethylphenyl Blue light irradiation, DCM, nitrogen, room temp Not explicitly reported Mild, metal-free, efficient cross-coupling

Research Findings and Notes

  • The sulfone synthesis via methylation of sulfinic acid sodium salts is a reliable and high-yielding method, with yields consistently above 85% and good reproducibility.
  • The isocyano group introduction remains challenging with moderate yields, requiring careful control of temperature and inert atmosphere to prevent side reactions.
  • Recent advances in photochemical methods allow for mild and metal-free coupling reactions, reducing the need for harsh conditions and improving functional group tolerance.
  • No direct synthesis of this compound was found in the literature, but the combination of these methods forms a plausible synthetic route.
  • Purification typically involves recrystallization or column chromatography to achieve high purity suitable for further applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone, and how can they be addressed methodologically?

  • Answer: Synthesis often involves multi-step reactions, such as nucleophilic substitution or sulfonation, where regioselectivity and isomer separation are critical. For example, analogous sulfone syntheses (e.g., 4,4′-dichlorodiphenyl sulfone) require careful control of reaction conditions (e.g., temperature, stoichiometry) to minimize undesired isomers like 2,4′- or 3,4′-derivatives . Purification via fractional crystallization using alcohols (e.g., methanol or ethanol) can isolate the desired isomer with >99% purity. Monitoring via HPLC or TLC with sodium 1-octanesulfonate-based buffer systems (pH 4.6) is recommended for tracking reaction progress .

Q. How can researchers confirm the structural integrity of this sulfone compound post-synthesis?

  • Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, methylphenylsulfone derivatives have been characterized using X-ray and electron diffraction to resolve bond angles and molecular packing . Complementary techniques include:

  • NMR: Analyze aromatic proton splitting patterns to verify substituent positions (e.g., 2,4-dimethylphenyl groups).
  • FT-IR: Identify sulfone S=O stretching vibrations (~1300–1150 cm⁻¹) and isocyano (C≡N) peaks (~2150 cm⁻¹).

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Answer: Sulfones are historically screened for antibacterial and fungicidal activity. Use standardized protocols like:

  • Agar dilution assays (e.g., against Staphylococcus aureus or Candida albicans) with MIC (Minimum Inhibitory Concentration) determination .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved activity or reduced toxicity?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions for functionalization.
  • Molecular docking: Screen against target proteins (e.g., bacterial dihydropteroate synthase for sulfone-drug interactions).
  • ADMET prediction: Use tools like SwissADME to model absorption, metabolism, and toxicity profiles.

Q. What experimental strategies resolve contradictions in environmental fate data for sulfone compounds?

  • Answer: Long-term environmental studies (e.g., Project INCHEMBIOL) employ:

  • Biotic/abiotic transformation assays: Expose the compound to UV light, soil microbiota, or aqueous hydrolysis (pH 4–9) to track degradation pathways .
  • Partitioning studies: Measure log Kow (octanol-water) and solubility to model bioaccumulation risks.
  • Controlled ecosystem mesocosms: Simulate real-world exposure scenarios to validate lab-derived half-lives.

Q. How can crystallographic data inform supramolecular interactions in sulfone-based materials?

  • Answer: Crystal structure analysis (e.g., via Cambridge Structural Database) reveals non-covalent interactions (e.g., π-stacking, hydrogen bonds) critical for material properties. For example, sulfone derivatives like 4,4′-sulfonyldibenzoic acid form hydrogen-bonded networks that stabilize porous frameworks . Use Mercury software to analyze intermolecular distances and angles for rational design of functional materials.

Q. What statistical designs optimize multifactor experiments (e.g., solvent, catalyst, temperature) for yield improvement?

  • Answer:

  • Response Surface Methodology (RSM): Central Composite Design (CCD) or Box-Behnken models quantify interaction effects between variables.
  • Split-plot designs: Useful for hierarchical factors (e.g., trellis systems in agricultural analogs) .
  • ANOVA: Validate significance of factors using tools like JMP or R.

Methodological Tables

Table 1: Key Analytical Parameters for Sulfone Characterization

TechniqueParametersReference Application
X-ray CrystallographySpace group, bond lengths (Å)Dinaphtho[1,3,2]dioxaphosphepin
HPLC (Reverse-Phase)Mobile phase: MeOH/buffer (65:35), pH 4.6Pharmacopeial assays
FT-IRS=O stretch: 1320 cm⁻¹, C≡N: 2150 cm⁻¹Methylphenylsulfone derivatives

Table 2: Environmental Fate Study Design (Adapted from Project INCHEMBIOL)

PhaseObjectivesMethods
LaboratoryAbiotic degradation kineticsHydrolysis, photolysis assays
MesocosmEcosystem-level impact assessmentSoil/water microcosms with LC-MS
Field ValidationReal-world persistenceSampling from contaminated sites

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone

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